

Application Note: Monitoring BRD4 Degradation Using Western Blot

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Compound of Interest		
Compound Name:	cBu-Cit-PROTAC BRD4 Degrader-	
	5	Cot Overte
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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for assessing the degradation of Bromodomain-containing protein 4 (BRD4) using Western blot analysis. This technique is crucial for the characterization of compounds designed to induce protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers that play a key role in the regulation of gene transcription.[1] Their involvement in the expression of oncogenes like c-Myc makes them attractive therapeutic targets in cancer research.[2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2] A typical BRD4-targeting PROTAC consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[2][3] This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2][3]

Western blotting is a fundamental technique to qualitatively and quantitatively measure the extent of BRD4 degradation following treatment with a potential degrader.[3]

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

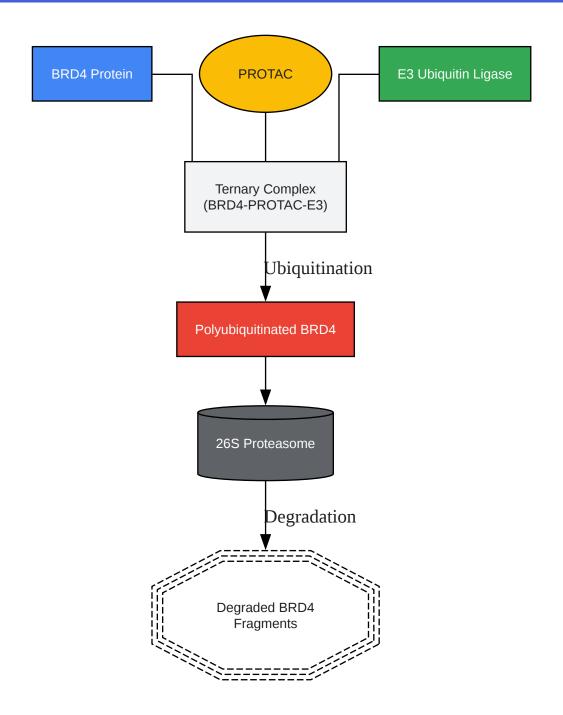


Methodological & Application

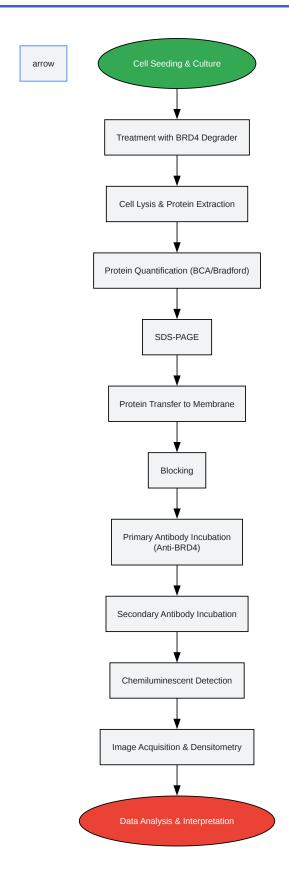
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PROTACs facilitate the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules to BRD4, leading to its subsequent recognition and degradation by the proteasome. The downstream effect is the downregulation of BRD4-dependent gene expression.[2]









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References

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